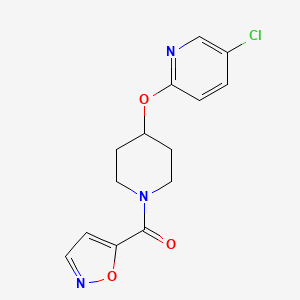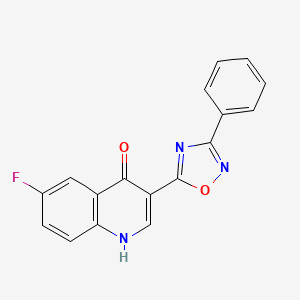
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone" is a heterocyclic molecule that appears to be structurally related to various bioactive compounds discussed in the provided papers. These compounds are characterized by the presence of a piperidine moiety, which is a common feature in medicinal chemistry due to its presence in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from readily available materials. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved amidation, Friedel-Crafts acylation, and hydration, with an overall yield of 62.4% . Although the specific synthesis of "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of related compounds, revealing that the piperidine ring often adopts a chair conformation . The geometry around substituent atoms like sulfur in sulfonyl groups can be distorted from a regular tetrahedron . The molecular structure is often stabilized by inter- and intra-molecular hydrogen bonds, which contribute to the stability of the molecule .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone". However, the related compounds have been evaluated for their biological activities, which implies that they may undergo biochemically relevant interactions. For example, some derivatives have shown antiprotozoal activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, similar compounds have been characterized by spectroscopic techniques such as IR, 1H NMR, and LC-MS spectra . These techniques are crucial for confirming the identity and purity of synthesized compounds. The crystallographic data of related compounds suggest that they crystallize in the monoclinic space group, and the cell parameters can be precisely determined .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis and Antiproliferative Activity : A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic techniques (Prasad et al., 2018).
- Antimicrobial Activity : 2,4-Difluorophenyl (piperidin-4-yl)methanone oxime derivatives were synthesized and showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Molecular Structure and Interaction Studies
- Crystal Structure Analysis : The crystal structure of a similar compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was analyzed to understand its molecular interactions and stability (Karthik et al., 2021).
Biological and Medicinal Applications
- Anticonvulsant Agents : Novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for anticonvulsant activities, showing significant potency (Malik & Khan, 2014).
Chemical Synthesis and Characterization
- Synthesis Process : Research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride demonstrates the process of preparation, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, showing the feasibility of synthesizing such compounds (Rui, 2010).
Miscellaneous Applications
- Ligand Affinity and Selectivity : A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, exploring various molecular modifications to enhance affinity and selectivity (Rowley et al., 1997).
- GPR7 Receptor Antagonists : The synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), where compounds similar to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone were found to exhibit subnanomolar potencies (Romero et al., 2012).
作用機序
Target of Action
Similar compounds have been found to targetG-protein-coupled receptor 119 (GPR119) , which is expressed primarily in pancreatic β-cells and the K- and L-cells of the gastrointestinal tract .
Mode of Action
It’s known that gpr119 agonists cause the release of insulin from pancreatic islets and increase insulin levels in vivo in a glucose-dependent manner . They also elevate plasma levels of GLP-1 and GIP upon oral treatment with glucose .
Biochemical Pathways
The compound likely affects the insulin signaling pathway and incretin hormone release, given its potential interaction with GPR119 . The downstream effects of these pathways include the regulation of glucose metabolism and energy homeostasis.
Pharmacokinetics
They are converted by liver carboxyesterase (CES1) to their active forms . The solubility of the compound in DMSO suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is likely a decrease in plasma glucose levels, achieved through increased insulin release and elevated levels of incretin hormones . This could potentially make it useful in the treatment of conditions like diabetes.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target. The compound’s oral bioavailability suggests it is stable in the acidic environment of the stomach . .
特性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-10-1-2-13(16-9-10)20-11-4-7-18(8-5-11)14(19)12-3-6-17-21-12/h1-3,6,9,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVQZXVSXGJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile](/img/structure/B3004691.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/no-structure.png)

![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)



![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)
![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)
